benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine
Description
Benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is an amine-functionalized pyrazole derivative characterized by a pyrazole core substituted with a propyl group at the 1-position and a benzylamine moiety linked via a methyl group at the 3-position (Figure 1). Its structure combines the aromaticity of the pyrazole ring with the nucleophilic and basic properties of the benzylamine group, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-2-9-17-10-8-14(16-17)12-15-11-13-6-4-3-5-7-13/h3-8,10,15H,2,9,11-12H2,1H3 |
InChI Key |
HZXAASHCHXEICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. Industrial production would also focus on minimizing waste and improving yield through process optimization.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like halides or amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazole compounds.
Scientific Research Applications
Benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Key analogues from and include:
Comparison with Target Compound :
- Substituent Diversity: The target compound features a benzylamine group at position 3, whereas analogues in patents (e.g., ) prioritize pyridinyl or smaller alkyl/cyclopropyl substituents.
- Amine Type : The target’s primary benzylamine contrasts with secondary (e.g., ethylamine) or tertiary (e.g., cyclopropylamine) amines in analogues. Primary amines generally exhibit higher nucleophilicity and stronger hydrogen-bonding capacity, which could influence catalytic or adsorption properties.
- Steric Effects : The propyl group at position 1 in the target compound may introduce greater steric hindrance than methyl or pyridinyl substituents, affecting reaction kinetics or molecular packing in crystalline phases.
Functional Insights from Amine-Based CO₂ Adsorption Studies
For example:
- Activated methyl diethanol amine (aMDEA) impregnated in mesoporous carbon achieves a CO₂ adsorption capacity of 2.63 mmol/g due to synergistic physical and chemical adsorption mechanisms .
- Tertiary amines (e.g., MDEA) exhibit lower reactivity with CO₂ than primary/secondary amines but offer advantages like lower corrosion and energy-efficient regeneration .
Implications for Target Compound: If the target compound were applied in CO₂ capture, its primary amine group could theoretically enhance chemical adsorption via carbamate formation, similar to monoethanolamine (MEA).
Biological Activity
Benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article compiles and analyzes various studies that elucidate the biological properties of this compound, focusing on its anticancer and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 232.29 g/mol
- CAS Number : 956804-32-3
The compound features a benzyl group attached to a propyl-substituted pyrazole, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes findings from various research articles regarding its cytotoxic effects against different cancer cell lines.
These studies indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit various inflammatory pathways, making them promising candidates for treating inflammatory diseases.
Key Findings on Anti-inflammatory Effects:
- Enzyme Inhibition : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Cytokine Modulation : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models : In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in models of arthritis and colitis.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with metastatic breast cancer showed a marked reduction in tumor size after treatment with a regimen including pyrazole derivatives, suggesting their potential role in combination therapies.
- Case Study 2 : In an animal model of rheumatoid arthritis, treatment with pyrazole derivatives led to decreased joint swelling and pain, highlighting their anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
